trans-Isohumulone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

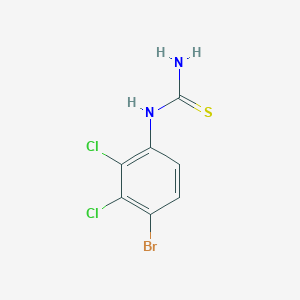

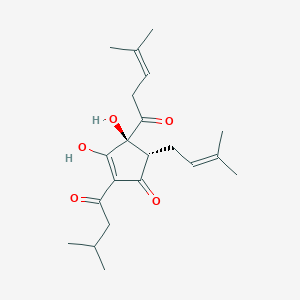

trans-Isohumulone: is a chemical compound that belongs to the class of iso-alpha acids, which are derived from hops. These compounds are primarily responsible for the bitter taste in beer. This compound is formed through the isomerization of humulone during the brewing process. It plays a crucial role in the flavor profile of beer, contributing to its bitterness and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trans-Isohumulone is synthesized through the isomerization of humulone, which is an alpha acid found in hops. The isomerization process involves heating humulone in the presence of a base, typically at temperatures around 100°C. This reaction converts humulone into a mixture of cis- and trans-isohumulones .

Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of humulone from hops, followed by its isomerization. The process is carried out in large-scale reactors where the conditions are carefully controlled to optimize the yield of this compound. The resulting product is then purified and used in the brewing industry to impart bitterness to beer .

Análisis De Reacciones Químicas

Types of Reactions: trans-Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its decomposition when exposed to light, which leads to the formation of free-radical species. This reaction is catalyzed by riboflavin and results in the cleavage of the exocyclic carbon-carbon bond .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.

Reduction: Reduction typically results in the formation of reduced isohumulones.

Substitution: Substitution reactions can produce a range of substituted isohumulone derivatives.

Aplicaciones Científicas De Investigación

Chemistry: trans-Isohumulone is extensively studied in the field of organic chemistry due to its unique structure and reactivity. Researchers investigate its chemical properties and reactions to develop new synthetic methodologies and understand its behavior under different conditions .

Biology and Medicine: In biological research, this compound is explored for its potential health benefits. Studies have shown that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Additionally, its role in modulating taste receptors has implications for understanding human taste perception .

Industry: In the brewing industry, this compound is a critical component for producing beer with the desired bitterness and flavor profile. It is also used in quality control processes to ensure consistency in beer production .

Mecanismo De Acción

trans-Isohumulone exerts its effects through several mechanisms. One key mechanism involves its interaction with bitter taste receptors, specifically TAS2R1, TAS2R14, and TAS2R40. These receptors mediate the perception of bitterness in humans. Additionally, this compound affects cellular metal homeostasis by acting as a chelator for zinc and iron ions .

In yeast, this compound’s mechanism of action includes active proton pumping into the vacuole, vacuolar sequestration, and alteration of cell wall structure. These processes contribute to yeast’s tolerance to hop iso-alpha acids .

Comparación Con Compuestos Similares

cis-Isohumulone: Another isomer of isohumulone, differing in the spatial arrangement of atoms.

trans-Isocohumulone: Similar in structure but with different substituents.

trans-Isoadhumulone: Another related compound with variations in the side chains

Uniqueness: trans-Isohumulone is unique due to its specific isomeric form, which influences its reactivity and interaction with biological systems. Its distinct bitter taste profile and stability under brewing conditions make it a valuable compound in the brewing industry .

Propiedades

Número CAS |

467-72-1 |

|---|---|

Fórmula molecular |

C21H30O5 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21-/m1/s1 |

Clave InChI |

QARXXMMQVDCYGZ-QVKFZJNVSA-N |

SMILES isomérico |

CC(C)CC(=O)C1=C([C@@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |

SMILES canónico |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)